molecular formula C17H18N4OS B2453850 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034362-32-6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2453850
CAS RN: 2034362-32-6
M. Wt: 326.42
InChI Key: HPTBLKUCVYZOOP-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide” is a chemical compound with a molecular formula of C28H32N8O4S2. It has an average mass of 608.735 Da and a monoisotopic mass of 608.198792 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 164.3±0.5 cm3, and a molar volume of 425.7±7.0 cm3. It has 12 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds. Its ACD/LogP is 4.65, and its ACD/LogD (pH 5.5) is 4.04 .

Scientific Research Applications

Reaction Mechanisms and Chemical Synthesis

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, a compound with potential in various research contexts, has not been directly identified in the literature. However, compounds with similar structural motifs have been studied for their unique reaction mechanisms and synthetic applications. For example, Ledenyova et al. (2018) investigated the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement. This study provides insights into the reactivity of pyrazole-containing compounds, which could be relevant for understanding the behavior of this compound in synthetic applications Ledenyova et al., 2018.

Biological Activities

Research on compounds structurally related to this compound has demonstrated a range of biological activities, which might suggest potential applications for our compound of interest. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, revealing a potential avenue for the development of new therapeutic agents Rahmouni et al., 2016. Similarly, a study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrids identified novel inhibitors against Mycobacterium tuberculosis, indicating the potential of thiazole derivatives in antimicrobial research Jeankumar et al., 2013.

Antiviral and Anticancer Applications

Further studies highlight the versatility of pyrazole and thiazole derivatives in medicinal chemistry. Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles for their antiavian influenza virus activity, showcasing the antiviral potential of such compounds Hebishy et al., 2020. This suggests that this compound could be investigated for similar biological activities.

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-10-14(20-21(12)2)8-9-18-16(22)15-11-23-17(19-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTBLKUCVYZOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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